molecular formula C14H13N5O4 B2881831 1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899742-82-6

1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2881831
CAS No.: 899742-82-6
M. Wt: 315.289
InChI Key: JEVCIDJKOIHNJB-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones This compound is characterized by the presence of a hydroxyethyl group and a nitrophenylmethyl group attached to the pyrazolo[3,4-d]pyrimidin-4-one core structure

Preparation Methods

The synthesis of 1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzamides with thiols in a one-pot intermolecular annulation reaction. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or methanol.

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions.

For example, the compound can undergo oxidation to form corresponding nitro derivatives or reduction to yield amino derivatives. Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives with potentially enhanced properties.

Scientific Research Applications

1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound’s chemical properties make it useful in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and nitrophenylmethyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound may inhibit or activate specific pathways, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as quinazolin-4(3H)-ones and pyrido[1,2-a]pyrimidin-4-ones These compounds share structural similarities but differ in their functional groups and specific chemical properties

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies continue to uncover new applications and mechanisms of action, further highlighting its importance in advancing scientific knowledge and technological innovation.

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4/c20-6-5-18-13-12(7-16-18)14(21)17(9-15-13)8-10-1-3-11(4-2-10)19(22)23/h1-4,7,9,20H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVCIDJKOIHNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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